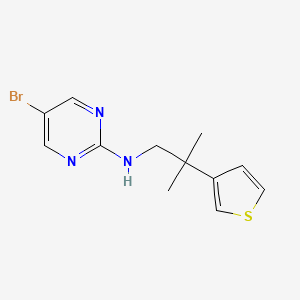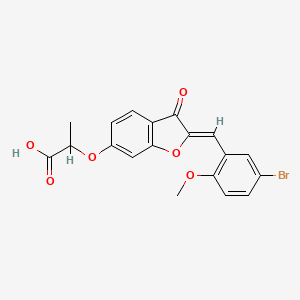
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O3S and its molecular weight is 402.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been focused on synthesizing new derivatives by condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, leading to the creation of 2,5-diamino-1,3-thiazole derivatives. These compounds undergo further transformations to yield substituted 2-thiohydantoins, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures with potential biological activities (Balya et al., 2008).
Potential Antibacterial Agents
Novel analogs incorporating the thiazolyl-pyrazol-5-one framework have been synthesized and evaluated for their antibacterial properties. The compounds exhibit promising activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents. This research highlights the applicability of such compounds in the development of new antibiotics (Palkar et al., 2017).
Development of Dyes with Biological Activity
The synthesis of heterocyclic aryl monoazo organic compounds, including derivatives with selenium for dyeing polyester fibers, has been explored. These novel synthesized compounds not only serve as dyes but also exhibit significant antioxidant, antitumor, and antimicrobial activities. Such multifunctional properties make these compounds attractive for applications in sterile or biologically active fabrics, indicating the broad applicability of these chemical structures in material science (Khalifa et al., 2015).
Antimicrobial and Anticancer Activities
Research into novel substituted thiazole-2-semicarbazides and their derivatives has shown that these compounds exhibit significant antimicrobial activity. The structural versatility of these compounds allows for the synthesis of a variety of derivatives with potential for further exploration as antimicrobial and possibly anticancer agents, showcasing the chemical's capacity for contributing to medical research (Basavarajaiah & Mruthyunjayaswamy, 2008).
Synthesis of Novel Pyridine and Pyrimidine Derivatives
The utility of enaminonitriles in the synthesis of new heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been demonstrated. These compounds have been characterized and evaluated for their antimicrobial activities, further emphasizing the role of such chemical structures in the development of new therapeutic agents (Fadda et al., 2012).
properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-6-2-1-4-11(14)9-21-15(24)8-12-10-27-18(22-12)23-17(26)13-5-3-7-20-16(13)25/h1-7,10H,8-9H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPZHUDCXYWAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2815419.png)





